Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
The imidazo[1,2-a]pyridine core is a preeminent heterocyclic scaffold in modern medicinal chemistry. Recognized as a "privileged" structure, its rigid, bicyclic framework is present in numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] This scaffold is a key component in several marketed drugs, including the anxiolytics Zolpidem and Alpidem, underscoring its clinical and commercial relevance.[3][4] The therapeutic versatility of these compounds spans anticancer, anti-inflammatory, antiviral, antibacterial, and antituberculosis applications.[2][3][5]
(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a strategically important derivative within this class. The methyl group at the 5-position provides a point for modulating steric and electronic properties, while the hydroxymethyl group at the 2-position serves as a crucial and versatile functional handle for synthetic elaboration. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, reactivity profile, and its potential as a core building block in drug discovery programs.
Core Physicochemical and Structural Properties
The fundamental properties of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol have been well-characterized, primarily through X-ray crystallography. These data provide foundational knowledge for its handling, reaction design, and interpretation of biological activity.
Quantitative Data Summary
The key physicochemical parameters are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | [6][7] |
| Molecular Weight | 162.19 g/mol | [6][7] |
| Melting Point | 413 K (140 °C) | [8] |
| Appearance | Colourless block crystals | [8] |
| Crystal System | Triclinic, Pī space group | [6][8] |
| Density (calculated) | 1.330 Mg m⁻³ | [8] |
| CAS Number | 872363-02-5 | [7] |
Molecular Structure and Crystallography
X-ray diffraction studies reveal a detailed three-dimensional structure that governs the molecule's reactivity and intermolecular interactions.[6] The core imidazo[1,2-a]pyridine ring system is nearly planar, with a root-mean-square deviation of just 0.024 Å.[6][8]
A defining structural feature is the orientation of the methanol substituent. The C-C-C-O torsion angle of 80.04° indicates that the methanol group is positioned almost perpendicularly to the plane of the heterocyclic ring system.[6][8] This conformation minimizes steric hindrance and makes the hydroxyl group highly accessible for chemical reactions.
In the solid state, the molecules engage in significant intermolecular hydrogen bonding. The hydroxyl group's hydrogen atom forms a strong O—H⋯N hydrogen bond with the pyridine nitrogen (N1) of an adjacent molecule.[6][8] This interaction leads to the formation of inversion dimers, creating a stable, repeating supramolecular structure in the crystal lattice.[6][8] These dimers are further linked by C—H⋯O hydrogen bonds and π–π stacking interactions, building a robust three-dimensional network.[6][8] Understanding these interactions is critical for predicting solubility, crystal packing, and potential binding modes with biological targets.
Synthesis Methodology: A Validated Two-Step Protocol
The synthesis of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol is efficiently achieved through a reliable two-step sequence starting from commercially available precursors. The causality behind this pathway lies in the classic construction of the imidazo[1,2-a]pyridine ring, followed by a standard functional group transformation.
The overall synthesis workflow is depicted below.
Caption: Synthesis workflow for (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol.
Step 1: Cyclocondensation to Form the Heterocyclic Core
This step builds the core bicyclic system via a well-established condensation reaction.
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Principle: The reaction proceeds through an initial Sɴ2 reaction where the exocyclic nitrogen of 6-methylpyridin-2-amine attacks the α-carbon of ethyl bromopyruvate, displacing the bromide. The resulting intermediate then undergoes an intramolecular cyclization, followed by dehydration, to yield the aromatic imidazo[1,2-a]pyridine ring system. The choice of 6-methylpyridin-2-amine is critical as it directly installs the required methyl group at the 5-position of the final product.
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Detailed Protocol:
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To a solution of 6-methylpyridin-2-amine (1.0 eq) in absolute methanol, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux (approximately 343 K or 70 °C) and maintain for 4 hours.[6] Monitor the reaction progress by TLC.
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Upon completion, cool the mixture to 273 K (0 °C) in an ice bath.[6]
-
Carefully neutralize the mixture by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is ~8.[6]
-
Extract the product into dichloromethane (3x volumes).[6]
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Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[6]
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Filter and concentrate the organic phase under reduced pressure to yield the crude ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, which can be purified by column chromatography or used directly in the next step.
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Step 2: Reduction of the Ester to the Primary Alcohol
This is a standard functional group interconversion to yield the target molecule.
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Principle: The ester functional group is reduced to a primary alcohol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically chosen for this transformation due to its high reactivity and efficiency in reducing esters. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.
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Detailed Protocol:
-
Suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Filter the resulting aluminum salts through a pad of Celite, washing thoroughly with ethyl acetate or THF.
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Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or silica gel chromatography to yield pure (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol.
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Chemical Reactivity and Derivatization Potential
The title compound is a valuable synthetic intermediate precisely because of its dual reactivity: the nucleophilic hydroxyl group and the electron-rich heterocyclic core. This allows for selective modification at distinct points of the molecule.
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 6. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. researchgate.net [researchgate.net]
![Molecular Structure of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol with proton numbering.](https://i.imgur.com/8z4J8yW.png)
